molecular formula C10H10N2 B1612967 4-Methylisoquinolin-6-amine CAS No. 347146-61-6

4-Methylisoquinolin-6-amine

Cat. No. B1612967
M. Wt: 158.2 g/mol
InChI Key: JKYYJYWSTZTWKF-UHFFFAOYSA-N
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Description

4-Methylisoquinolin-6-amine is a chemical compound with the molecular formula C10H10N2 . It is related to N-methylisoquinolin-6-amine hydrochloride, which has a molecular weight of 194.66 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 4-Methylisoquinolin-6-amine and related compounds is a topic of ongoing research. One approach involves the thermal coupling of indoles and aziridines to furnish the requisite nosyl tryptamine starting materials . Another method involves transition-metal catalyzed synthetic methods for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .


Molecular Structure Analysis

The molecular structure of 4-Methylisoquinolin-6-amine is characterized by a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C10H10N2/c1-7-4-5-12-10-3-2-8 (11)6-9 (7)10/h2-6H,11H2,1H3 .

Safety And Hazards

The safety data sheet for N-Methyl-(isoquinolin-4-ylmethyl)amine, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use protective clothing and eye protection .

Future Directions

The future directions for research on 4-Methylisoquinolin-6-amine and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For example, a recent study described the total synthesis of tabernanthine and ibogaline, two iboga alkaloid natural products, using a thermal coupling of indoles and aziridines . This suggests potential avenues for future research on the synthesis and applications of 4-Methylisoquinolin-6-amine and related compounds.

properties

IUPAC Name

4-methylisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYYJYWSTZTWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627507
Record name 4-Methylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoquinolin-6-amine

CAS RN

347146-61-6
Record name 4-Methylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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